6-(4-methoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrazolopyridine core. This can be achieved through cyclocondensation reactions involving hydrazino functional groups and acetylacetone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b]pyridine
Uniqueness
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings
Properties
Molecular Formula |
C25H22N6O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H22N6O2/c1-30-24-21(16-28-30)20(14-22(29-24)17-8-10-19(33-2)11-9-17)25(32)26-15-18-6-3-4-7-23(18)31-13-5-12-27-31/h3-14,16H,15H2,1-2H3,(H,26,32) |
InChI Key |
GUTYDECPLKBQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4N5C=CC=N5 |
Origin of Product |
United States |
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